9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane (DMBO) is an organic compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. DMBO is a cyclic boron-containing compound that has a wide range of applications including the synthesis of other compounds, the development of drugs and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- 9-Borabicyclo[3.3.1]nonane (9-BBNH) reacts with monocarboxylic acids to form 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, exhibiting a variety of structural features with strong Lewis acid characteristics (Lang, Nöth, & Schmidt, 1995).
Catalytic Applications
- 9-Borabicyclo[3.3.1]nonane dimer is utilized as a metal-free catalyst for monohydroboration of carbodiimides with pinacol borane, involving a heterocyclic amidinate intermediate (Ramos et al., 2019).
Reactions and Mechanistic Studies
- This compound reacts with alkyn-1-yltin compounds, mainly through exchange reactions, leading to the formation of unique structures like the 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane pyridine adduct (Wrackmeyer et al., 2009).
Nanoparticle Synthesis
- It has been used as a reducing agent for synthesizing nearly monodisperse gold nanoparticles with average diameters of <5.0 nm (Sardar & Shumaker-Parry, 2009).
Polymerization Processes
- 9-Borabicyclo[3.3.1]nonane initiates polymerization of α,β-unsaturated carbonyl monomers such as ethyl acrylate, indicating a non-radical polymerization mechanism (Kanno et al., 1996).
Kinetic Studies
- The hydroboration kinetics of alkenes with 9-borabicyclo[3.3.1]nonane exhibit varied characteristics depending on the reactivity of the alkenes, providing insights into mechanistic aspects of the reactions (Brown, Wang, & Scouten, 1980).
Mechanism of Action
Target of Action
The primary target of 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[33It is known that similar compounds, such as derivatives of 3,7-diazabicyclo[331]nonanes, are positive modulators of AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory .
Mode of Action
Based on its structural similarity to 3,7-diazabicyclo[331]nonane derivatives, it can be inferred that it might interact with AMPA receptors .
Biochemical Pathways
Ampa receptors, which are likely targets of this compound, are known to play a crucial role in the glutamatergic system . This system is involved in various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .
Result of Action
Positive allosteric modulators of ampa receptors, which this compound is likely to be, are known to have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder .
properties
IUPAC Name |
9-(2,3-dimethylbutan-2-yloxy)-9-borabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12/h11-13H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHTBKTNQDICD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OC(C)(C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524331 |
Source
|
Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane | |
CAS RN |
89999-87-1 |
Source
|
Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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